2-(6-Nitro-1H-indol-1-yl)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of indole derivatives, such as “2-(6-Nitro-1H-indol-1-yl)acetic acid”, has attracted the attention of the chemical community . Indoles are significant heterocyclic systems in natural products and drugs, and they play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has been gaining attention in recent years .Molecular Structure Analysis
The molecular structure of “2-(6-Nitro-1H-indol-1-yl)acetic acid” is represented by the linear formula C10H8N2O4 . More detailed structural information may be available in specialized chemical databases or literature .Physical And Chemical Properties Analysis
“2-(6-Nitro-1H-indol-1-yl)acetic acid” is a solid substance . More specific physical and chemical properties may be available in specialized chemical databases or literature .Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives, such as “2-(6-Nitro-1H-indol-1-yl)acetic acid”, are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention in recent years for their potential in the treatment of various disorders .
Treatment of Cancer Cells
Indole derivatives have been applied as biologically active compounds for the treatment of cancer cells . Their unique properties make them a promising area of research in the development of new cancer treatments .
Antimicrobial Applications
Indole derivatives have shown potential in combating microbes . This makes them a valuable resource in the development of new antimicrobial drugs .
Treatment of Various Disorders
Indole derivatives have been used in the treatment of various disorders in the human body . This broad application has led to increased interest in the development and study of these compounds .
Antiviral Applications
Indole derivatives have shown potential in the treatment of viral infections . For example, certain indole derivatives have been reported to have inhibitory activity against influenza A .
Anti-inflammatory Applications
Indole derivatives have also been evaluated for their in vivo anti-inflammatory activities . This makes them a potential candidate for the development of new anti-inflammatory drugs .
Safety and Hazards
Mechanism of Action
Target of Action
Indole derivatives, which this compound is a part of, are known to play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, contributing to their broad spectrum of biological activities .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of indole derivatives .
properties
IUPAC Name |
2-(6-nitroindol-1-yl)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-10(14)6-11-4-3-7-1-2-8(12(15)16)5-9(7)11/h1-5H,6H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDXOVFFEWMOBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CC(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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